molecular formula C7H18BrN B14415445 N,N,N,2-Tetramethylpropan-1-aminium bromide CAS No. 79859-70-4

N,N,N,2-Tetramethylpropan-1-aminium bromide

Cat. No.: B14415445
CAS No.: 79859-70-4
M. Wt: 196.13 g/mol
InChI Key: ZTYJYEOHVVYJRC-UHFFFAOYSA-M
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Description

N,N,N,2-Tetramethylpropan-1-aminium bromide is a quaternary ammonium compound known for its diverse applications in various fields. It is characterized by its molecular formula C7H16NBr and is often used in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N,2-Tetramethylpropan-1-aminium bromide typically involves the quaternization of N,N,2-trimethylpropan-1-amine with methyl bromide. This reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N,N,2-Tetramethylpropan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong nucleophiles and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions may yield various substituted ammonium compounds .

Scientific Research Applications

N,N,N,2-Tetramethylpropan-1-aminium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,N,2-Tetramethylpropan-1-aminium bromide involves its interaction with molecular targets through ionic and covalent bonding. It can disrupt cellular processes in microorganisms, making it effective as an antimicrobial agent. The pathways involved in its action include membrane disruption and inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • N,N,2-trimethylpropan-1-amine
  • N,N,N,2-Tetramethyl-2-propen-1-aminium

Uniqueness

N,N,N,2-Tetramethylpropan-1-aminium bromide stands out due to its specific structure, which imparts unique chemical properties. Its quaternary ammonium structure makes it highly effective in phase transfer catalysis and antimicrobial applications, distinguishing it from other similar compounds .

Properties

CAS No.

79859-70-4

Molecular Formula

C7H18BrN

Molecular Weight

196.13 g/mol

IUPAC Name

trimethyl(2-methylpropyl)azanium;bromide

InChI

InChI=1S/C7H18N.BrH/c1-7(2)6-8(3,4)5;/h7H,6H2,1-5H3;1H/q+1;/p-1

InChI Key

ZTYJYEOHVVYJRC-UHFFFAOYSA-M

Canonical SMILES

CC(C)C[N+](C)(C)C.[Br-]

Origin of Product

United States

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